![molecular formula C18H23NO2 B2426992 N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide CAS No. 2411285-58-8](/img/structure/B2426992.png)
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide, commonly known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPB is an alkyne derivative that belongs to the class of selective androgen receptor modulators (SARMs). SARMs are compounds that selectively bind to androgen receptors, which are responsible for regulating the development and maintenance of male characteristics. CCPB is a promising candidate for the development of new drugs that can be used to treat various medical conditions.
Mecanismo De Acción
CCPB works by selectively binding to androgen receptors, which are present in various tissues in the body. The binding of CCPB to androgen receptors leads to the activation of certain genes, which are responsible for the development and maintenance of male characteristics. CCPB has a high affinity for androgen receptors, which makes it a potent agonist.
Biochemical and Physiological Effects
CCPB has been shown to have a range of biochemical and physiological effects. In animal studies, CCPB has been shown to increase muscle mass and bone density. CCPB has also been shown to increase insulin sensitivity, which can be useful in the treatment of diabetes. Additionally, CCPB has been shown to have neuroprotective properties, which can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCPB has several advantages for use in lab experiments. It has a high affinity for androgen receptors, which makes it a potent agonist. CCPB is also easy to synthesize, which makes it readily available for use in experiments. However, CCPB has some limitations. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Additionally, CCPB has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on CCPB. One direction is to investigate its potential use in the treatment of cancer. Studies have shown that CCPB can inhibit the growth of cancer cells in vitro and in vivo, but more research is needed to determine its efficacy in humans. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. Studies have shown that CCPB has neuroprotective properties, which can be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to determine the safety and efficacy of CCPB in humans, which will be important for its potential use as a therapeutic agent.
Métodos De Síntesis
CCPB can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-cyclopentyloxyphenylacetylene with 2-bromobutanenitrile in the presence of a palladium catalyst. The reaction yields CCPB as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
CCPB has been extensively studied for its potential applications in various fields of research. In the field of medicine, CCPB has been shown to have anti-cancer properties. Studies have shown that CCPB can inhibit the growth of cancer cells in vitro and in vivo. CCPB has also been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-[1-(3-cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-7-18(20)19-14(2)12-15-8-6-11-17(13-15)21-16-9-4-5-10-16/h6,8,11,13-14,16H,4-5,9-10,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRQMCBHNOPEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC(=CC=C1)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2426910.png)
![5-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2426911.png)
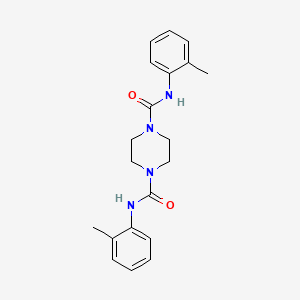
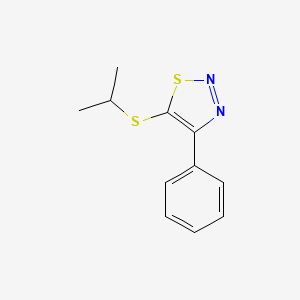
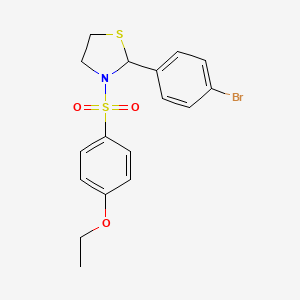
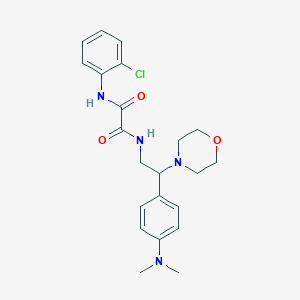
![N-(3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2426921.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2426924.png)
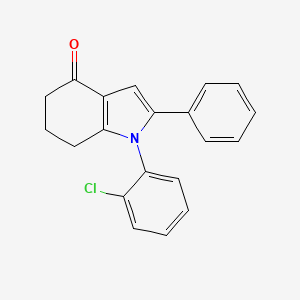

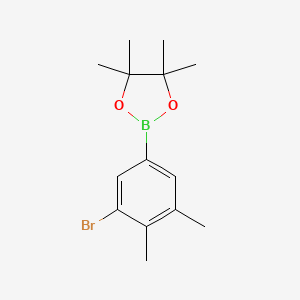
![N-{[5-(allylsulfanyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzenecarboxamide](/img/structure/B2426929.png)
![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[2-(2,6-dimethylphenoxy)ethyl]propanamide](/img/structure/B2426931.png)